molecular formula C25H35N3O7 B1529674 benzyl (S)-1-((S)-2-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-ylcarbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate CAS No. 864167-26-0

benzyl (S)-1-((S)-2-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-ylcarbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate

Cat. No. B1529674
CAS RN: 864167-26-0
M. Wt: 489.6 g/mol
InChI Key: ASANYKSLSJDAJL-DSXMGRQXSA-N
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Description

Benzyl (S)-1-((S)-2-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-ylcarbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate is a useful research compound. Its molecular formula is C25H35N3O7 and its molecular weight is 489.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality benzyl (S)-1-((S)-2-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-ylcarbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl (S)-1-((S)-2-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-ylcarbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

The synthesis and reactivity of related compounds, such as benzyl tetrahydrofuran-3-ylcarbamates and benzyl pyrrolidine-1-ylcarbamates, provide foundational methods that could be applicable to the synthesis of the specified compound. For example, the parallel solution phase synthesis of benzyl tetrahydrofuran-3-ylcarbamates from L-aspartic acid demonstrates the versatility of these compounds in organic synthesis, including the potential for generating a wide array of derivatives through various chemical reactions (S. Pirc et al., 2003). Similarly, the use of benzyl carbazate with alkyl and heteroaryl ketones to yield Schiff bases showcases the chemical reactivity and potential applications of such compounds in synthesizing novel structures with potential pharmacological activities (Palanivelu Nithya et al., 2017).

Applications in Catalysis and Material Science

Compounds related to the specified chemical have been explored for their catalytic properties and applications in material science. For instance, palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene highlight the utility of similar compounds in polymer synthesis, suggesting potential roles in creating new materials or enhancing the properties of existing ones (K. Skupov et al., 2007).

Pharmaceutical and Biological Research

The development and characterization of compounds structurally related to benzyl (S)-1-((S)-2-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-ylcarbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate have implications in pharmaceutical research. The synthesis and antitumor evaluation of benzothiazole derivatives, for example, provide insight into the therapeutic potential of related structures in oncology (Ravi Chaniyara et al., 2012).

Environmental and Analytical Chemistry

Research on the degradation of environmental pollutants using related compounds underscores their potential in environmental science and analytical chemistry. The study of benzyl alcohol production through engineered Escherichia coli, utilizing non-natural pathways, highlights the innovative use of related compounds in biotechnological applications for sustainable chemical synthesis (S. Pugh et al., 2015).

properties

IUPAC Name

benzyl N-[(2S)-1-[(2S)-2-[[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O7/c1-5-33-23-17(14-19(29)35-23)26-21(30)18-12-9-13-28(18)22(31)20(25(2,3)4)27-24(32)34-15-16-10-7-6-8-11-16/h6-8,10-11,17-18,20,23H,5,9,12-15H2,1-4H3,(H,26,30)(H,27,32)/t17-,18-,20+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASANYKSLSJDAJL-DSXMGRQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)C(C(C)(C)C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1[C@H](CC(=O)O1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)(C)C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601110531
Record name 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(2R,3S)-2-ethoxytetrahydro-5-oxo-3-furanyl]-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (S)-1-((S)-2-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-ylcarbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate

CAS RN

864167-26-0
Record name 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(2R,3S)-2-ethoxytetrahydro-5-oxo-3-furanyl]-L-prolinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864167-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(2R,3S)-2-ethoxytetrahydro-5-oxo-3-furanyl]-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (R)-2-(2-ethoxy-5-oxo-2,5-dihydrofuran-3-ylcarbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (X, R1=Et) (0.14 g, 0.41 mmol) (1H-NMR shows ˜8:2 syn:anti epimers) and lutidine (0.48 mL, 4.1 mmol) in dichloromethane (5 mL) at room temperature under nitrogen was dropwise added trimethylsilyltrifluoromethane-sulfonate (0.48 mL, 2.46 mmol). The reaction was stirred for 0.5 h, then was treated with saturated sodium bicarbonate, was extracted with three portions of dichloromethane, was dried (sodium sulfate), and was evaporated. To the crude intermediate was added 2-benzyloxycarbonylamino-3,3-dimethylbutyric acid (0.12 g, 0.45 mmol) in dichloromethane (5 mL), EDC (0.10 g, 0.51 mmol) and HOBT (0.07 g, 0.51 mmol). The resulting mixture was stirred at room temperature under nitrogen for 3 days. The reaction was diluted with ethyl acetate, was washed with 10% potassium bisulfate, saturated sodium bicarbonate and brine, was dried (sodium sulfate) and was evaporated. Purification by flash chromatography (SiO2) eluted with 1:1 ethyl acetate hexanes provided {1-[2-(2-ethoxy-5-oxo-tetrahydrofuran-3-yl carbamoyl)-pyrrolidine-1-carbonyl]-2,2-dimethylpropyl}carbamic acid benzyl ester (0.12 g, 59% yield) as a white foam. 1H-NMR (500 MHz, CDCl3) δ 7.43 (br d, J=7.7 Hz, 1H), 7.28 (s, 5H), 5.40 (m, 2H), 5.02 (AB q, J=12.1, 31.0 Hz, 2H), 4.55 (m, 2H), 4.29 (d, J=9.6 Hz, 1H), 4.23 (m, 0.2H), 3.85 (m, 0.8H), 3.73 (m, 1H), 3.58 (m, 2H), 2.90 (m, 0.2H), 2.74 (dd, J=17.0, 8.4 Hz, 0.8H), 2.30 (m, 2H), 2.05 (m, 1H), 1.90 (m, 1H), 1.80 (m, 1H), 1.20 (t, J=7.0 Hz, 2.4H), 1.15 (t, J=7.0 Hz, 0.6H), 0.93 (s, 9H) ppm.
Name
(R)-2-(2-ethoxy-5-oxo-2,5-dihydrofuran-3-ylcarbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.48 mL
Type
reactant
Reaction Step Three
Quantity
0.48 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
crude intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.12 g
Type
reactant
Reaction Step Six
Name
Quantity
0.1 g
Type
reactant
Reaction Step Six
Name
Quantity
0.07 g
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Seven
Name
{1-[2-(2-ethoxy-5-oxo-tetrahydrofuran-3-yl carbamoyl)-pyrrolidine-1-carbonyl]-2,2-dimethylpropyl}carbamic acid benzyl ester
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl (S)-1-((S)-2-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-ylcarbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate
Reactant of Route 2
benzyl (S)-1-((S)-2-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-ylcarbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate
Reactant of Route 3
Reactant of Route 3
benzyl (S)-1-((S)-2-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-ylcarbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate
Reactant of Route 4
Reactant of Route 4
benzyl (S)-1-((S)-2-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-ylcarbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate
Reactant of Route 5
Reactant of Route 5
benzyl (S)-1-((S)-2-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-ylcarbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate
Reactant of Route 6
benzyl (S)-1-((S)-2-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-ylcarbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate

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